molecular formula C22H25N3O4 B12019268 N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide CAS No. 767335-41-1

N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide

Cat. No.: B12019268
CAS No.: 767335-41-1
M. Wt: 395.5 g/mol
InChI Key: XNZUSMBEISUQBN-BUVRLJJBSA-N
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Description

N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a hydrazine functional group attached to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide typically involves a multi-step process. One common method involves the condensation of an aldehyde with a hydrazine derivative. The reaction is usually carried out in the presence of a catalyst under controlled temperature conditions. For instance, the reaction of phthalide, hydrazine hydrate, and an aldehyde in ethanol can yield hydrazone derivatives under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide involves its interaction with specific molecular targets. The hydrazone functional group can form stable complexes with metal ions, which may inhibit the activity of certain enzymes. This inhibition can disrupt essential biological processes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide is unique due to its specific functional groups and potential applications. Its allyloxy and propoxy substituents may confer distinct chemical and biological properties compared to other hydrazone derivatives.

Biological Activity

N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide, with the CAS number 767335-41-1, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C22H25N3O4 and a molecular weight of approximately 393.45 g/mol. Its structure includes an allyloxy group, a hydrazine derivative, and a propoxybenzamide moiety, which contribute to its diverse biological activities.

Biological Activities

Preliminary studies indicate that this compound may exhibit various biological effects, particularly in the context of diabetes and cancer treatment. Notable activities include:

  • Antidiabetic Potential : The compound may protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a significant contributor to diabetes progression. Structure-activity relationship studies have identified similar compounds that enhance β-cell viability under stress conditions, suggesting that this compound could follow suit .
  • Antioxidant Properties : Compounds with structural similarities to this compound have demonstrated strong antioxidant activities, which may be beneficial in mitigating oxidative stress-related diseases.
  • Cytotoxicity Against Cancer Cells : Some hydrazine derivatives exhibit selective cytotoxicity against various cancer cell lines. The potential for this compound to induce apoptosis in cancer cells is an area of ongoing research .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and ER stress response.

Interaction Studies

Initial interaction studies focus on the binding affinity of this compound with key biological targets involved in apoptosis regulation. The compound's ability to modulate these pathways could lead to enhanced therapeutic strategies for diseases characterized by dysregulated cell death.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
N-(4-Hydroxybenzylidene)hydrazineHydroxy group instead of allyloxyStrong antioxidant properties
N-(3-Methoxybenzylidene)hydrazineMethoxy substituent on benzeneSelective cytotoxicity against cancer cell lines
N,N'-Bis(4-methoxybenzylidene)hydrazineTwo methoxy-substituted unitsEnhanced antimicrobial activity

This table illustrates the diversity among hydrazine derivatives and highlights the potential applications of structurally related compounds in medicinal chemistry.

Case Studies and Research Findings

Recent research has focused on developing novel scaffolds based on the benzamide structure to improve β-cell protection against ER stress. For instance, analogs of N-(2-(Benzylamino)-2-oxoethyl)benzamide have shown promising results, achieving maximal β-cell protective activity at 100% with an EC50 value of 0.1 ± 0.01 µM . These findings suggest that modifications to the benzamide scaffold can significantly enhance biological activity.

Properties

CAS No.

767335-41-1

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

N-[2-oxo-2-[(2E)-2-[(2-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]-4-propoxybenzamide

InChI

InChI=1S/C22H25N3O4/c1-3-13-28-19-11-9-17(10-12-19)22(27)23-16-21(26)25-24-15-18-7-5-6-8-20(18)29-14-4-2/h4-12,15H,2-3,13-14,16H2,1H3,(H,23,27)(H,25,26)/b24-15+

InChI Key

XNZUSMBEISUQBN-BUVRLJJBSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2OCC=C

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2OCC=C

Origin of Product

United States

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